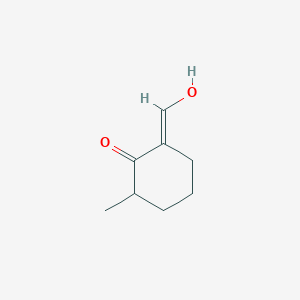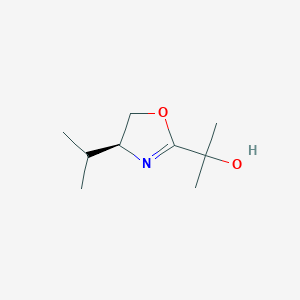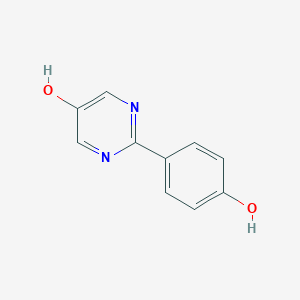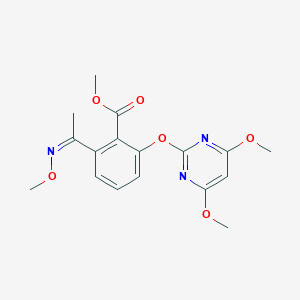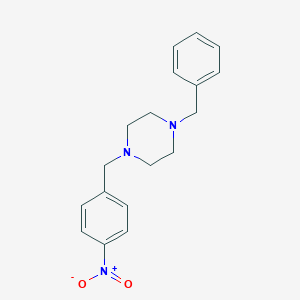
1-Benzyl-4-(4-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Benzyl-4-(4-nitrobenzyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various modification schemes to improve their biological activity and bioavailability. For instance, analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide were synthesized to increase bioavailability by introducing modifications such as replacing the benzyl group on the piperazine ring and expanding the aromatic ring to a bicyclic moiety . Similarly, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs were prepared to examine their antimicrobial activity . The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation and reduction also exemplifies the synthetic routes employed for such compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using spectroscopic methods and X-ray diffraction studies. For example, the crystal and molecular structure of a novel 1-benzhydryl piperazine derivative was analyzed, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . The structure of 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate was also determined, showing a slightly distorted chair conformation of the piperazinium ring and hydrogen bonding interactions in the crystal .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine . Radioiodination of piperazine derivatives can be achieved through isotopic and non-isotopic exchange reactions, although the radiochemical yields may vary and require optimization .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can significantly affect the compound's reactivity and interactions. The nitro group in 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine is twisted from the benzene ring, affecting the molecule's planarity and possibly its biological activity . The presence of substituents on the piperazine ring can also influence the compound's solubility, stability, and hydrogen bonding capacity, as seen in the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Role in Metabolic Pathways and Drug Metabolism
1-Benzyl-4-(4-nitrobenzyl)piperazine and related arylpiperazine derivatives have been extensively studied for their metabolism and disposition in the treatment of depression, psychosis, or anxiety. These compounds undergo significant pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varying affinities for neurotransmitter receptors, indicating their potential role in the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Antimicrobial Applications
Piperazine and its analogues, including 1-Benzyl-4-(4-nitrobenzyl)piperazine, have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB). Their efficacy against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB highlights their potential as a core in designing anti-TB molecules. The structural role of piperazine in these compounds aids in understanding their structure-activity relationship (SAR) and guides the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives are pivotal in the rational design of drugs for various therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory applications. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, suggesting the flexibility of piperazine as a building block in drug discovery (Rathi et al., 2016).
Pharmacological and Biological Significance
The pharmacological and biological significance of piperazine and its derivatives, including 1-Benzyl-4-(4-nitrobenzyl)piperazine, extends to a broad spectrum of activities. These compounds are found in many potent biologically active compounds, indicating their wide-ranging implications in medicinal chemistry and pharmacotherapy (Verma & Kumar, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPBNJMOQJJJJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354123 |
Source


|
| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-nitrobenzyl)piperazine | |
CAS RN |
148120-37-0 |
Source


|
| Record name | 1-Benzyl-4-(4-nitrobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

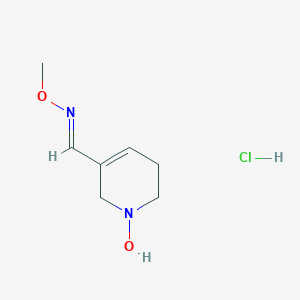
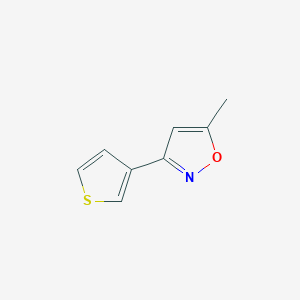
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

